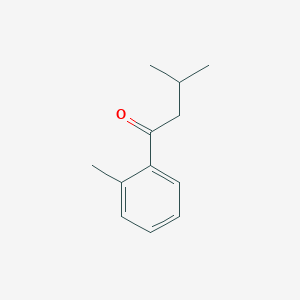

3-Méthyl-1-(2-méthylphényl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-1-(2-methylphenyl)butan-1-one: is an organic compound with the molecular formula C12H16O . It is also known by its IUPAC name, 3-methyl-1-(2-methylphenyl)-1-butanone . This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. It is commonly used in various chemical syntheses and has applications in different scientific fields.

Applications De Recherche Scientifique

Chemistry and Organic Synthesis

3-Methyl-1-(2-methylphenyl)butan-1-one is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Oxidation : The compound can be oxidized to yield carboxylic acids or other derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can convert the carbonyl group into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution reactions, which are essential for creating more complex aromatic compounds.

Biological Research

In biological contexts, 3-Methyl-1-(2-methylphenyl)butan-1-one may serve as a reference standard or reagent in biochemical assays. Its interactions with biological molecules can provide insights into enzyme mechanisms and metabolic pathways. Although specific medical applications are not extensively documented, derivatives of this compound could potentially lead to the development of new therapeutic agents.

Industrial Applications

The industrial sector employs 3-Methyl-1-(2-methylphenyl)butan-1-one in the manufacture of fragrances and flavors, owing to its unique chemical properties. It is also used in the production of specialty chemicals, enhancing its value in consumer products .

Case Study 1: Synthetic Applications

A study highlighted the successful use of 3-Methyl-1-(2-methylphenyl)butan-1-one as a building block in synthesizing more complex organic molecules. Researchers demonstrated its effectiveness in various synthetic pathways, showcasing its utility in producing compounds with significant biological activity.

In another investigation, the compound was evaluated for its potential biological activity. Preliminary results indicated that certain derivatives exhibited promising interactions with enzyme systems, suggesting avenues for further pharmacological research.

Case Study 3: Industrial Use

A review of industrial applications noted that 3-Methyl-1-(2-methylphenyl)butan-1-one is integral to flavor and fragrance chemistry. Its stability and reactivity make it suitable for formulating products that require specific olfactory characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(2-methylphenyl)butan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of 3-methyl-1-(2-methylphenyl)butan-1-one may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization to achieve the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-1-(2-methylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed:

Oxidation: Carboxylic acids or other oxidized derivatives

Reduction: Alcohols

Substitution: Nitro, sulfonyl, or halogenated derivatives

Mécanisme D'action

The mechanism of action of 3-methyl-1-(2-methylphenyl)butan-1-one depends on its specific application In chemical reactions, the carbonyl group plays a crucial role in nucleophilic addition and substitution reactions

In biological systems, the compound’s interactions with enzymes and receptors can influence metabolic pathways and cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparaison Avec Des Composés Similaires

3-Methyl-1-phenyl-1-butanone: Similar structure but lacks the methyl group on the aromatic ring.

1-Phenyl-3-methyl-1-butanone: Another structural isomer with a different arrangement of the methyl and phenyl groups.

Isovalerophenone: A related ketone with a similar carbon skeleton but different substituents.

Uniqueness: 3-Methyl-1-(2-methylphenyl)butan-1-one is unique due to the presence of both a methyl group on the aromatic ring and a butanone moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.

Activité Biologique

3-Methyl-1-(2-methylphenyl)butan-1-one, also known by its CAS number 58138-81-1, is a ketone compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

3-Methyl-1-(2-methylphenyl)butan-1-one is characterized by its molecular formula C12H16O and a molecular weight of 176.25 g/mol. Its structure includes a methyl group and a phenyl ring, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-Methyl-1-(2-methylphenyl)butan-1-one. In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). The compound's IC50 values in these cell lines range from 10 to 33 nM , indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Mechanism of Action :

The compound appears to exert its anticancer effects through the following mechanisms:

- Tubulin Destabilization : It interacts with the colchicine-binding site on tubulin, inhibiting polymerization and disrupting microtubule dynamics, which is crucial for cell division .

- Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with this compound leads to G2/M phase arrest in cancer cells, promoting apoptosis .

Comparative Analysis

The biological activity of 3-Methyl-1-(2-methylphenyl)butan-1-one can be compared with other related compounds. The following table summarizes the IC50 values of selected compounds against MCF-7 cells:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 3-Methyl-1-(2-methylphenyl)butan-1-one | 10-33 | Tubulin destabilization |

| Combretastatin A-4 | 3.9 | Tubulin binding |

| Paclitaxel | 5.0 | Microtubule stabilization |

Case Studies

Several case studies have documented the efficacy of 3-Methyl-1-(2-methylphenyl)butan-1-one in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by increased annexin V staining .

- Combination Therapy : Another investigation assessed the compound's effectiveness when used in combination with other chemotherapeutics, revealing enhanced anticancer effects and reduced side effects compared to monotherapy .

Safety and Toxicology

While promising, the safety profile of 3-Methyl-1-(2-methylphenyl)butan-1-one requires further investigation. Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to ensure safety for human use.

Propriétés

IUPAC Name |

3-methyl-1-(2-methylphenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHBKNYNOYNTDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.